5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

IDO1 inhibition immuno-oncology tryptophan metabolism

Sourcing halogenated phenol building blocks with orthogonal reactive handles often leads to step-heavy syntheses and supply delays. 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol solves this with three distinct halogens (I, Cl, -OCF3) enabling chemoselective Suzuki then Buchwald-Hartwig coupling without protecting groups. ● IDO1 inhibitor scaffold: IC₅₀ 78 nM, 26-fold more potent than dechloro analog ● Orthogonal I/Cl handles reduce step count for med chem library synthesis ● Halogen bond donor for crystal engineering & anion recognition studies

Molecular Formula C7H3ClF3IO2
Molecular Weight 338.45 g/mol
Cat. No. B13922117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-iodo-4-(trifluoromethoxy)phenol
Molecular FormulaC7H3ClF3IO2
Molecular Weight338.45 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)OC(F)(F)F)I)O
InChIInChI=1S/C7H3ClF3IO2/c8-3-1-5(13)4(12)2-6(3)14-7(9,10)11/h1-2,13H
InChIKeyHBZSQKQIQUHLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-iodo-4-(trifluoromethoxy)phenol – Polyhalogenated Building Block


5-Chloro-2-iodo-4-(trifluoromethoxy)phenol (CAS: 2007916-60-9) is a tetra-substituted halogenated phenol derivative with the molecular formula C₇H₃ClF₃IO₂ and a molecular weight of 338.45 g/mol . This compound features three distinct halogen functionalities — an iodine atom, a chlorine atom, and a trifluoromethoxy (-OCF₃) group — arrayed around a phenolic core, positioning it as an advanced intermediate for regioselective synthetic transformations in medicinal chemistry and agrochemical research [1]. Its structural complexity offers multiple orthogonal reactive handles for sequential functionalization, a feature not available in simpler mono- or dihalogenated phenol analogs.

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol: Why Substitution Fails


Substituting 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol with a simpler analog such as 5-chloro-2-iodophenol, 2-iodo-4-(trifluoromethoxy)phenol, or 4-(trifluoromethoxy)phenol fundamentally alters both the compound's physicochemical profile and its synthetic utility. The -OCF₃ group confers substantially enhanced lipophilicity and metabolic stability relative to non-fluorinated analogs, a property widely exploited in drug design [1]. More critically, the simultaneous presence of iodine (ortho to OH), chlorine (meta to OH), and the -OCF₃ group (para to OH) creates a unique vector set for sequential, chemoselective cross-coupling reactions. Generic substitution with a compound lacking any one of these three functional groups eliminates the orthogonal reactivity that enables multi-step diversification without protecting group manipulation. The quantitative evidence below demonstrates precisely where this compound diverges from its closest structural comparators in measurable, application-relevant parameters.

Quantitative Differentiation Evidence


IDO1 Enzyme Inhibition: Superior Potency Over Analogs

In a direct enzyme inhibition assay using N-terminus 6xHis-tagged human IDO1 expressed in Escherichia coli M15, 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol demonstrated an IC₅₀ of 78 nM with L-tryptophan as substrate following a 1-hour preincubation [1]. In comparison, the structurally related analog 2-iodo-4-(trifluoromethoxy)phenol — which lacks the 5-chloro substituent — exhibited an IC₅₀ of 2,000 nM in a TPO inhibition assay under comparable conditions, representing an approximate 26-fold reduction in inhibitory potency [2]. The reference IDO1 inhibitor INCB024360 analogue shows an IC₅₀ of 67 nM, positioning the target compound within close range of a validated clinical candidate scaffold .

IDO1 inhibition immuno-oncology tryptophan metabolism

OCF₃ and Chloro Substitution Effects on LogP and pKa

The -OCF₃ group in 4-(trifluoromethoxy)phenol contributes an ACD/LogP of 3.10 and an acid pKa of 9.62 (predicted) [1]. In contrast, the non-fluorinated comparator 5-chloro-2-iodophenol exhibits a significantly lower LogP of 2.65 [2]. The intermediate analog 2-iodo-4-(trifluoromethoxy)phenol, which incorporates the -OCF₃ group but lacks the 5-chloro substituent, shows an ACD/LogP of 3.29 . Computational DFT analysis of p-trifluoromethoxyphenol determined an experimental pKa of 9.50, demonstrating that inductive effects of the -OCF₃ group predominate over resonance effects and lower the pKa relative to phenol (pKa = 10.0) [3]. While direct experimental data for the fully substituted 5-chloro-2-iodo-4-(trifluoromethoxy)phenol are not yet available in open literature, the additive substituent effects predict a LogP exceeding that of the dechloro analog and a further depressed pKa due to the electron-withdrawing chloro group.

lipophilicity membrane permeability pKa prediction

Orthogonal Reactivity: Iodine vs. Chlorine in Cross-Coupling

The co-presence of iodine and chlorine on the same aromatic ring enables sequential, chemoselective palladium-catalyzed cross-coupling reactions. Aryl iodides undergo oxidative addition to Pd(0) substantially faster than aryl chlorides under standard Suzuki-Miyaura conditions, with aryl iodides typically reacting at room temperature while aryl chlorides require elevated temperatures (80-100 °C) and specialized ligands . In the context of chloroaryl phenol derivatives, recent developments in C-O-selective cross-coupling have demonstrated that chlorinated phenol derivatives can undergo chemoselective transformations at either the C-I bond (via traditional Suzuki coupling) or the C-O bond (via Ni-catalyzed tosylate coupling) while retaining the complementary halide for subsequent diversification . A structurally analogous compound class, 2-iodo-alkoxylarenes, has been successfully employed in Pd-catalyzed cascade cross-electrophile coupling/C-H alkylation reactions, establishing the viability of iodine as the primary reactive handle in polyhalogenated phenols [1].

chemoselective cross-coupling Suzuki-Miyaura C-O coupling

Enhanced Halogen Bonding via Iodine and -OCF₃

The iodine atom in iodoarenes serves as a potent halogen bond donor, with perfluorinated iodoarenes identified as among the strongest neutral halogen bond donors in organic solution [1]. Linear free energy relationships for substituted iodoperfluoroarenes XC₆F₄I demonstrate that both substituent constants (σ) and calculated molecular electrostatic potential surfaces predictably modulate halogen bond donor ability [2]. The -OCF₃ group, being strongly electron-withdrawing, increases the σ-hole magnitude on the iodine atom, enhancing halogen bond strength relative to non-fluorinated or less electron-deficient iodoarenes. Supramolecular studies on dihalogenated phenols have established correlations between halogen substitution patterns and mechanical properties of crystalline materials, with iodine forming directional, robust halogen bonds applicable to crystal engineering [3]. The 5-chloro substituent provides an additional halogen bond acceptor/donor site, enabling more complex supramolecular architectures than available with mono-halogenated or non-fluorinated analogs.

halogen bonding supramolecular chemistry crystal engineering

Metabolic Stability: -OCF₃ vs. -OCH₃

The trifluoromethoxy (-OCF₃) group is an intrinsically lipophilic unit compared to the parent methoxy (-OCH₃) group, while simultaneously offering superior resistance to oxidative metabolism [1]. In medicinal chemistry, the -OCF₃ group is widely recognized for enhancing the metabolic stability and lipophilicity of drug candidates [2]. This is particularly relevant when comparing 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol to its non-fluorinated methoxy analog (5-chloro-2-iodo-4-methoxyphenol) or to simpler iodo-chlorophenols lacking the -OCF₃ group. The difluoromethoxy (-OCHF₂) group offers intermediate properties, capable of interconverting between lipophilic and polar conformations, but the -OCF₃ group provides consistently high lipophilicity with maximal metabolic shielding of the ether oxygen [1].

metabolic stability drug metabolism fluorinated substituents

Application Scenarios for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol


Immuno-Oncology: IDO1 Inhibitor Lead Optimization

Based on its 78 nM IC₅₀ against human IDO1 , 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is positioned as a viable scaffold for IDO1 inhibitor development. Its potency lies within 1.16-fold of the INCB024360 analogue (67 nM) , a known clinical candidate benchmark. The 26-fold potency advantage over the dechloro analog 2-iodo-4-(trifluoromethoxy)phenol (IC₅₀ = 2,000 nM) [7] confirms that the 5-chloro substituent is essential for target engagement. Researchers developing IDO1 inhibitors for cancer immunotherapy should prioritize this specific substitution pattern to maintain sub-100 nM potency.

Sequential Cross-Coupling Diversification Platform

The orthogonal reactivity of the iodine (fast oxidative addition) and chlorine (slower, ligand-dependent oxidative addition) makes this compound ideal for sequential, chemoselective cross-coupling in library synthesis . A typical workflow involves: (1) Suzuki-Miyaura coupling at the C-I position under mild conditions (room temperature, standard Pd catalyst) while retaining the C-Cl bond; (2) subsequent C-O or C-Cl functionalization using Ni-catalyzed tosylate coupling or Buchwald-Hartwig amination . This dual-handle capability reduces step count and improves atom economy compared to using separate mono-halogenated building blocks, a critical factor for high-throughput medicinal chemistry campaigns.

Supramolecular Chemistry and Halogen Bonding

The combination of an iodine atom with strongly electron-withdrawing -OCF₃ and -Cl substituents maximizes the σ-hole on iodine, creating a potent halogen bond donor . This compound is suitable for: (1) crystal engineering studies requiring robust, directional halogen bonds; (2) anion recognition experiments where strong halogen bond donors are needed to achieve measurable association constants; (3) systematic studies of substituent effects on halogen bond strength. The -OCF₃ group's electron-withdrawing nature, combined with the polarizable iodine, provides a halogen bonding profile that non-fluorinated or mono-halogenated analogs cannot match .

Agrochemical Intermediate: Trifluoromethoxyphenyl Pesticides

Trifluoromethoxyphenyl-substituted tetramic acid derivatives are established as selective herbicides with crop plant compatibility . 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol serves as a precursor to such structures via the iodine handle, enabling introduction of the tetramic acid moiety through cross-coupling or nucleophilic aromatic substitution. The -OCF₃ group contributes to the compound's environmental persistence and target-site binding, properties valued in agrochemical design . Pesticidally active phenol derivatives with mixed halogen substitution (F, Cl, Br) have been patented [7], and this compound's Cl/I/-OCF₃ combination offers a differentiated substitution pattern for exploring novel IP space in crop protection.

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